

# Application Notes and Protocols for In Vivo Imaging to Assess Ompenaclid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ompenaclid (RGX-202) is a first-in-class oral inhibitor of the creatine transporter SLC6A8.[1] [2] In hypoxic tumor environments, particularly in RAS-mutant colorectal cancers, cancer cells upregulate SLC6A8 to import creatine, which is then used by Creatine Kinase B (CKB) to regenerate ATP.[1][2] This process is crucial for cell survival and proliferation under low-oxygen conditions. Ompenaclid competitively inhibits SLC6A8, leading to a depletion of intracellular phosphocreatine and ATP.[3][4][5] This energy crisis ultimately triggers tumor cell apoptosis.[1] [3][4][5]

Assessing the therapeutic efficacy of **Ompenaclid** in vivo requires robust and quantitative imaging techniques that can measure key biological processes modulated by the drug. This document provides detailed application notes and protocols for three such imaging modalities:

- 18F-FDG PET Imaging to assess changes in tumor glucose metabolism.
- 99mTc-Duramycin SPECT Imaging to directly measure tumor cell apoptosis.
- Deuterium Metabolic Imaging (DMI) as a non-invasive method to monitor metabolic shifts.

These techniques provide powerful, complementary readouts of **Ompenaclid**'s mechanism of action and anti-tumor activity.



## **Signaling Pathway and Experimental Workflow**

To understand the biological basis of the imaging strategies, it is essential to visualize the key pathways affected by **Ompenaclid** and the general workflow for assessing its efficacy.



Click to download full resolution via product page

Ompenaclid inhibits the SLC6A8 transporter, depleting ATP and inducing apoptosis.





Click to download full resolution via product page

General workflow for in vivo imaging assessment of **Ompenaclid** efficacy in a xenograft model.



## **Data Presentation**

Quantitative data from preclinical imaging studies are crucial for evaluating drug efficacy. The following tables provide examples of how to structure such data. Table 1 is based on reported preclinical efficacy data for **Ompenaclid** (RGX-202), while Tables 2 and 3 are illustrative examples of how data from the proposed imaging techniques would be presented.

Table 1: **Ompenaclid** (RGX-202) Anti-Tumor Efficacy in Colorectal Cancer (CRC) Xenograft Models

| Model           | Treatment<br>Group              | N | Mean Tumor Volume Change from Baseline (%) | Tumor<br>Growth<br>Inhibition<br>(%) | Reference |
|-----------------|---------------------------------|---|--------------------------------------------|--------------------------------------|-----------|
| Lvm3b<br>(CRC)  | Vehicle<br>Control              | 9 | +250 ± 45                                  | -                                    | [3]       |
|                 | RGX-202<br>(200 mg/kg,<br>oral) | 8 | +50 ± 20                                   | 80                                   | [3]       |
| HCT116<br>(CRC) | Vehicle<br>Control              | 5 | +400 ± 60                                  | -                                    | [3]       |

| RGX-202 (800 mg/kg, diet) | 5 | +120 ± 30 | 70 |[3] |

Table 2: Illustrative <sup>18</sup>F-FDG PET Imaging Data

| Treatment<br>Group | N | Baseline<br>Tumor<br>SUVmax | Endpoint<br>Tumor<br>SUVmax | Change in<br>SUVmax (%) |
|--------------------|---|-----------------------------|-----------------------------|-------------------------|
| Vehicle Control    | 8 | 5.2 ± 0.8                   | 5.5 ± 1.0                   | +5.8                    |



| Ompenaclid | 8 | 5.3  $\pm$  0.9 | 2.1  $\pm$  0.5 | -60.4 |

Table 3: Illustrative 99mTc-Duramycin SPECT Imaging Data

| Treatment Group | N | Endpoint Tumor-to-<br>Muscle (T/M) Ratio | Fold-Increase in<br>T/M Ratio vs.<br>Control |
|-----------------|---|------------------------------------------|----------------------------------------------|
| Vehicle Control | 8 | 1.5 ± 0.3                                | -                                            |

| Ompenaclid  $| 8 | 4.5 \pm 0.9 | 3.0 |$ 

## **Experimental Protocols**

## Protocol 1: 18F-FDG PET Imaging for Tumor Metabolism

Objective: To quantitatively assess the effect of **Ompenaclid** on glucose metabolism in tumors, which often decreases with effective cytostatic or cytotoxic therapy.

#### Materials:

- Tumor-bearing mice (e.g., immunodeficient mice with colorectal cancer xenografts)
- Ompenaclid formulation for oral gavage
- Vehicle control
- <sup>18</sup>F-FDG (Fluorodeoxyglucose)
- Small animal PET/CT scanner
- Anesthesia system (e.g., isoflurane)
- Heating pad or lamp to maintain body temperature

#### Methodology:

Animal Preparation:



- Fast mice for 6-8 hours prior to <sup>18</sup>F-FDG injection to reduce background glucose levels and enhance tumor uptake.[6] Allow free access to water.
- Anesthetize mice using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance in oxygen).
- Place the anesthetized mouse on the scanner bed with a heating pad to maintain body temperature at 37°C, as hypothermia can affect <sup>18</sup>F-FDG biodistribution.[6]

#### Tracer Administration:

• Administer approximately 5-10 MBq (135-270  $\mu$ Ci) of <sup>18</sup>F-FDG in a volume of 100-150  $\mu$ L via tail vein injection.[2]

#### Uptake Period:

 Allow the <sup>18</sup>F-FDG to distribute for 60 minutes. Maintain the mouse under anesthesia and warmth during this period to minimize muscle uptake and stress-induced hyperglycemia.
 [2][6]

#### PET/CT Imaging:

- Perform a CT scan for anatomical co-registration and attenuation correction (e.g., 50 kVp, 1 mA, 120 projections).
- Acquire a static PET scan for 10-15 minutes.
- Ensure the tumor is within the field of view.
- Image Reconstruction and Analysis:
  - Reconstruct PET images using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization, OSEM).
  - Co-register PET and CT images using the scanner's software.
  - Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the fused images.



- Calculate the Standardized Uptake Value (SUV) for the tumor. The maximum SUV
   (SUVmax) within the tumor ROI is a common metric for response assessment.[7][8]
- Compare the change in tumor SUVmax from baseline to endpoint between Ompenaclidtreated and vehicle-treated groups. A significant decrease in SUVmax suggests a therapeutic response.[7][9]

# Protocol 2: <sup>99</sup>mTc-Duramycin SPECT Imaging for Apoptosis

Objective: To directly and quantitatively measure **Ompenaclid**-induced apoptosis in vivo.

99mTc-Duramycin is a SPECT agent that binds specifically to phosphatidylethanolamine (PE) on the surface of apoptotic cells.[9][10]

#### Materials:

- Tumor-bearing mice treated with **Ompenaclid** or vehicle.
- <sup>99</sup>mTc-Duramycin radiotracer.
- Small animal SPECT/CT scanner.
- Anesthesia system (e.g., isoflurane).

#### Methodology:

- Timing of Imaging:
  - Perform imaging at an early time point after treatment initiation (e.g., 24-72 hours) to capture the peak of apoptosis. The exact timing should be optimized based on the pharmacodynamics of Ompenaclid.
- Animal and Tracer Preparation:
  - No fasting is required for this protocol.
  - Prepare <sup>99</sup>mTc-Duramycin according to established radiolabeling procedures.[10]



- Anesthetize the mouse with isoflurane.
- Tracer Administration:
  - Inject approximately 37 MBq (1 mCi) of <sup>99</sup>mTc-Duramycin in a volume of 100 μL via the tail vein.[11]
- Uptake Period:
  - Allow the tracer to circulate and accumulate at the site of apoptosis. An uptake period of 4 hours is recommended.[11]
- SPECT/CT Imaging:
  - Position the anesthetized mouse in the SPECT/CT scanner.
  - Acquire a whole-body static SPECT scan (e.g., using a multi-pinhole collimator), followed by a CT scan for anatomical reference.[11]
- Image Reconstruction and Analysis:
  - Reconstruct and co-register SPECT and CT images.
  - Draw ROIs over the tumor and a contralateral muscle tissue.
  - Calculate the mean counts per pixel within each ROI.
  - Determine the tumor-to-muscle (T/M) uptake ratio. An increased T/M ratio in treated animals compared to controls indicates therapy-induced apoptosis.[11][12]
  - For quantitative assessment, calculate the percent injected dose per gram (%ID/g) in the tumor. A significant increase in %ID/g post-treatment is indicative of efficacy.[12]
- Ex Vivo Validation (Optional but Recommended):
  - After the final imaging session, euthanize the animals and excise the tumors.
  - Confirm apoptosis using immunohistochemistry for cleaved caspase-3 or TUNEL staining.
     Correlate the staining intensity with the in vivo SPECT signal.[12][13]



# Protocol 3: Deuterium Metabolic Imaging (DMI) for Glucose Flux

Objective: To assess changes in tumor glucose metabolism and downstream metabolic pathways (e.g., lactate production) in response to **Ompenaclid** using a non-radioactive MRI-based technique.[14][15]

#### Materials:

- Tumor-bearing mice.
- Ompenaclid or vehicle.
- Deuterated glucose (e.g., [6,6'-2H2]glucose or [2H7]glucose).
- MRI scanner equipped with a deuterium (<sup>2</sup>H) coil and appropriate spectroscopy sequences (e.g., 7T or higher for preclinical studies).
- · Anesthesia and animal monitoring system.

#### Methodology:

- Animal Preparation:
  - Fast mice for 4-6 hours before the study.
  - Anesthetize the mouse and maintain its body temperature during the experiment.
- Tracer Administration:
  - Administer the deuterated glucose tracer. This can be done via intravenous injection, intraperitoneal injection, or oral gavage. The route and dose should be consistent across all animals in the study (e.g., 2 g/kg body weight).[16]
- Metabolic Period:
  - Allow a period for the tracer to be taken up by the tumor and metabolized (e.g., 30-60 minutes). This can occur outside the scanner or, for dynamic studies, inside the scanner.



[6]

#### MRI Acquisition:

- Position the mouse within the MRI scanner, ensuring the tumor is centered in the deuterium coil.
- Acquire anatomical <sup>1</sup>H images (e.g., T2-weighted) to localize the tumor.
- Perform deuterium MR spectroscopy (DMRS) or chemical shift imaging (DMI/CSI) to detect the signals from deuterated water (HDO), glucose, and lactate.[14][16]
- Acquisition parameters will depend on the scanner but may include a long repetition time
   (TR) and a sufficient number of averages to achieve a good signal-to-noise ratio.
- Data Processing and Analysis:
  - Process the raw <sup>2</sup>H MR data using specialized software to obtain spectra for each voxel.
  - Identify and quantify the peaks corresponding to deuterated glucose, lactate, and water.
  - Calculate the ratio of lactate to glucose within the tumor as a measure of glycolytic flux.
  - Compare the lactate/glucose ratio between baseline and post-treatment scans, and between Ompenaclid and vehicle groups. A decrease in this ratio would suggest that Ompenaclid is reducing the metabolic activity of the tumor.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inspirna Announces Clinical Data from Phase 1b/2 Study of Ompenaclid (RGX-202) in Advanced Colorectal Cancer at ESMO Congress 2023 [businesswire.com]
- 2. inspirna.com [inspirna.com]

## Methodological & Application





- 3. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Using 18FDG-PET and Other PET Agents in Oncology Clinical Trials Imaging Endpoints [imagingendpoints.com]
- 9. 18F-FDG PET/CT for Monitoring of Treatment Response in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Apoptosis Imaging Study of <sup>99m</sup>Tc-HYNIC-Duramycin [tws.xml-journal.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Characterization of [(99m)Tc]Duramycin as a SPECT Imaging Agent for Early Assessment of Tumor Apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging to Assess Ompenaclid Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113488#in-vivo-imaging-techniques-to-assess-ompenaclid-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com